molecular formula C6H9NO B041746 N-Vinyl-2-pyrrolidone CAS No. 88-12-0

N-Vinyl-2-pyrrolidone

Cat. No.: B041746
CAS No.: 88-12-0
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

N-Vinyl-2-pyrrolidone (NVP) is a heterocyclic vinyl monomer with the chemical formula C₆H₉NO (CAS 88-12-0). It is a colorless to light yellow liquid, highly soluble in water and organic solvents, and is stabilized with NaOH or amines (e.g., N,N'-di-sec-butyl-paraphenylene diamine) to prevent premature polymerization . NVP is a precursor for polyvinylpyrrolidone (PVP), a polymer widely used in pharmaceuticals, cosmetics, adhesives, and hydrogels due to its hydrophilicity, biocompatibility, and chemical stability . Key applications include drug delivery systems, hydrogel synthesis, and reactive diluent formulations .

Scientific Research Applications

Polymer Science

NVP is extensively utilized in polymer science for synthesizing various copolymers. Its ability to improve adhesion, strength, and hydrophilicity makes it suitable for applications in coatings, adhesives, and biomedical materials.

  • Case Study: Copolymerization
    NVP copolymerized with divinylbenzene (DVB) produced macroporous microspheres with specific surface areas ranging from 27 to 845 m²/g, depending on the cross-linker used . This demonstrates its utility in creating materials with tailored properties for specific applications.

Medical Applications

NVP has been explored as an alternative to traditional embalming agents in medical procedures.

  • Case Study: Embalming for Cadaver Dissection
    A study evaluated NVP embalming for endoscopic transnasal skull base approaches using cadaver specimens. Results indicated that NVP provided an environment similar to living tissue, facilitating surgical manipulation . This suggests its potential as a biocompatible agent in medical applications.

Coatings and Adhesives

NVP is widely used in the formulation of UV-curable coatings, enhancing their flexibility and durability.

  • Application in Wood Coatings
    The addition of NVP to UV-resistant coatings for wooden flooring improves performance characteristics equivalent to traditional wax finishes, reducing environmental impacts .

Paper and Packaging Industries

In the paper industry, NVP enhances the properties of coatings applied to paper products.

  • Application in Paper Coatings
    NVP's incorporation into UV-curable coatings allows for low viscosity and high reactivity, essential for efficient production processes .

Biocompatible Nanoparticles

Recent research has demonstrated the use of poly(this compound) (PVP) in developing biocompatible mesoporous silica nanoparticles (MSNPs) for fingerprint detection.

  • Case Study: Fingerprint Detection
    PVP-coated MSNPs showed promising results in enhancing binding affinity for fingerprint detection while maintaining biocompatibility . This opens avenues for forensic applications where non-toxic materials are critical.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

NVP vs. N-Methyl-2-Pyrrolidone (NMP)

  • NVP: A reactive monomer with a vinyl group enabling polymerization. Its ¹³C NMR spectrum shows distinct signals: 176.65 ppm (terminal carboxylate in telomers) and 176.92–177.30 ppm (amide groups) .
  • NMP: A non-reactive solvent lacking polymerizable groups. Used in industrial cleaning and electronics manufacturing due to high polarity and solvation power .

NVP vs. Vinyl Acetate

  • NVP : Forms hydrophilic polymers (e.g., PVP) with applications in controlled drug release. Copolymers with glycidyl methacrylate exhibit a 3.26-fold swelling capacity in hydrogels .
  • Vinyl Acetate : Produces hydrophobic polyvinyl acetate (PVAc). Vinyl acetate biopolyesters modified with maleic anhydride (MA) show higher tensile strength (18–22 MPa) compared to NVP-based polymers (12–15 MPa) .
Property NVP NMP Vinyl Acetate
Reactivity Polymerizable vinyl group Non-reactive solvent Polymerizable vinyl group
Hydrophilicity High (due to pyrrolidone) Moderate Low
Key Application Drug delivery, hydrogels Solvent, electronics Adhesives, coatings
Tensile Strength (MPa) 12–15 (copolymers) N/A 18–22 (MA-modified)

Comparison with N-Acylpyrrolidin-2-one

  • NVP: Acts as a 3-aminopropyl carbanion equivalent in synthesizing substituted pyrrolines (e.g., 2-phenyl-1-pyrroline), achieving yields >95% .
  • N-Acylpyrrolidin-2-one : Requires Grignard reagents or Friedel-Crafts methods for pyrroline synthesis, often with lower efficiency (<80% yields) .

Drug Delivery

  • NVP Copolymers : Telomers with carboxyl groups immobilize doxorubicin via covalent bonds, showing sustained release kinetics (50% release over 5 hours) .
  • Polyvinyl Acetate (PVAc): Limited use in drug delivery due to hydrophobicity and poor biocompatibility.

Hydrogel Formation

  • NVP-Glycidyl Methacrylate (GMA) Copolymers : Crosslink density = 1.26 × 10³ mol/m³, suitable for wound dressings and water purification .
  • Poly(ethylene glycol) (PEG) Hydrogels : Higher swelling ratios (>10-fold) but lower mechanical strength compared to NVP-based hydrogels .

Biological Activity

N-Vinyl-2-pyrrolidone (NVP) is a versatile compound primarily used in the production of polymers, pharmaceuticals, and cosmetics. Its biological activity has garnered significant attention due to its potential carcinogenic effects and toxicity in various animal models. This article provides an in-depth examination of NVP's biological activity, focusing on its carcinogenicity, mechanisms of action, and toxicological profiles based on diverse research findings.

NVP is a vinyl monomer that polymerizes to form polyvinylpyrrolidone (PVP), a widely used polymer in various applications including drug delivery systems, food technology, and cosmetics. The compound is produced in large quantities globally, emphasizing the need for thorough investigation into its safety profile.

Overview of Findings

Numerous studies have investigated the carcinogenic potential of NVP, particularly through inhalation routes in rodent models. Key findings include:

  • Tumor Sites : The principal sites of tumor formation identified in rats include the liver, nasal cavity, and larynx .
  • Dose-Response Relationship : Tumorigenesis was observed at low concentrations (5 ppm), with hepatocellular carcinomas noted as early as this exposure level . A study indicated that adenomas and adenocarcinomas developed after prolonged exposure to NVP vapors .

Detailed Study Results

Study TypeOrgan AffectedObserved EffectsDose Levels (ppm)
InhalationLiverHepatocellular carcinoma5, 10, 20
InhalationNasal cavityAdenomas5, 10
InhalationLarynxSquamous cell carcinoma5, 10
Oral AdministrationLiverHistopathological changesUp to 100 mg/kg

The mechanisms underlying the carcinogenicity of NVP remain unclear. However, several hypotheses have been proposed:

  • Genotoxicity : Initial studies suggested that NVP might act as a genotoxic carcinogen; however, extensive testing has consistently shown negative results for genotoxic effects . This suggests that NVP may instead be a non-genotoxic carcinogen.
  • Oxidative Stress : Investigations into oxidative stress markers have revealed no significant contribution from oxidative damage to the observed carcinogenic effects .
  • Receptor-Mediated Mechanisms : Studies evaluated interactions with hepatic receptors (AhR, CAR, PXR) but found no definitive links to carcinogenicity .

Acute and Chronic Toxicity

NVP has been shown to cause various adverse effects depending on the route of exposure:

  • Inhalation : Causes respiratory tract irritation and liver damage at concentrations as low as 5 ppm. Histopathological changes include enlarged hepatocytes and inflammatory responses in nasal tissues .
  • Oral Exposure : Higher doses are required to produce liver damage compared to inhalation routes. A NOAEL (No Observed Adverse Effect Level) of 3.6 mg/kg was identified for chronic oral exposure .

Case Studies

  • Inhalation Study : A comprehensive inhalation study conducted over 12 months reported significant liver damage and tumor formation at low exposure levels (5 ppm) .
  • Oral Administration Study : Rats administered NVP via drinking water exhibited delayed liver toxicity compared to inhalation exposure, highlighting differences in bioavailability and metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for NVP, and how do reaction conditions influence yield?

NVP is primarily synthesized via two pathways:

  • Route 1 : Reaction of γ-butyrolactone with ammonia to form 2-pyrrolidone, followed by pressurized acetylene addition .
  • Route 2 : γ-Butyrolactone reacts with monoethanolamine to produce N-hydroxyethylpyrrolidone, which undergoes vapor-phase dehydration . Methodological Insight : Optimize acetylene pressure (Route 1) or dehydration temperature (Route 2) to minimize side products like acetaldehyde. Monitor purity via GC-MS to ensure >99% yield .

Q. What basic analytical techniques are used to quantify NVP in solution?

Standard methods include gas chromatography (GC) with flame ionization detection (FID) or UV-Vis spectrophotometry at 235 nm (NVP’s absorbance peak). Ensure calibration with certified reference materials (e.g., USP-grade NVP) .

Q. How is NVP polymerized to produce polyvinylpyrrolidone (PVP)?

Radical polymerization using hydrogen peroxide (H₂O₂) as an initiator at 60–80°C. Control molecular weight by adjusting H₂O₂ concentration (e.g., 0.5–2.0 wt%) and reaction time (4–8 hours) .

Q. What safety precautions are critical when handling NVP?

Use fume hoods, nitrile gloves, and eye protection. NVP is hygroscopic and may hydrolyze to form acetaldehyde; store under inert gas (N₂/Ar) at 4°C. Occupational exposure limits: <1 mg/m³ (Russia) .

Advanced Research Questions

Q. How can contradictory carcinogenicity data for NVP be resolved in risk assessment?

Limited evidence from rodent studies shows nasal adenomas after long-term inhalation (10 ppm, 12 months). However, IARC classifies NVP as Group 3 (not classifiable for human carcinogenicity). Resolve discrepancies by:

  • Conducting dose-response studies with lower concentrations (≤1 ppm).
  • Evaluating metabolic pathways (e.g., glutathione conjugation) to identify detoxification mechanisms .

Q. What advanced analytical methods improve NVP detection in complex matrices (e.g., pharmaceuticals)?

Use polypyrrole-based headspace solid-phase microextraction (HS-SPME) coupled with GC-nitrogen-phosphorous detection (GC-NPD). This method achieves detection limits of 0.1 ng/mL and reduces matrix interference from excipients like cellulose .

Q. How do copolymerization parameters affect NVP-based polymer properties?

For NVP-vinyl acetate copolymers:

  • Kinetics : Adjust monomer feed ratio (NVP:VA = 3:1 to 1:3) to tune hydrophilicity.
  • Initiators : Azo initiators (e.g., AIBN) at 55–73°C yield higher molecular weights vs. peroxide systems.
  • Post-treatment : Add formic acid to quench residual monomers and prevent gelation .

Q. What strategies enhance NVP’s application in controlled drug delivery systems?

  • Hydrogels : Crosslink NVP with acrylic acid (AA) using UV irradiation for pH-responsive swelling (e.g., 10× volume increase at pH 9).
  • Nanoparticle carriers : Use PVP-stabilized silver nanoparticles (AgNPs) for sustained antibiotic release (e.g., 80% release over 72 hours) .

Q. How can NVP purification be optimized for high-purity research-grade material?

Replace fractional distillation with crystallization :

  • Dissolve crude NVP in ethyl acetate (1:3 w/v) at 40°C.
  • Cool to −20°C for 12 hours; filter to remove impurities (e.g., 2-pyrrolidone). Achieve >99.9% purity with ≤0.01% residual solvents .

Q. What methodologies assess NVP’s environmental fate and biodegradation?

  • Aerobic degradation : Use OECD 301B tests with activated sludge; NVP shows 60% degradation in 28 days.
  • Hydrolysis : Monitor at pH 4–9; half-life >100 days at pH 7, indicating persistence in aquatic systems.
  • Advanced detection : LC-MS/MS to trace metabolites like 2-pyrrolidone and acetaldehyde .

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Synthesis routes and methods I

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
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α,α'-azoisobutyronitrile
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Synthesis routes and methods II

Procedure details

28.8 g of 5-methylbenzotriazole silver salt obtained by reaction of 5-methylbenzotriazole and silver nitrate in water-alcohol mixed solvent, 16.0 g of poly (N-vinyl pyrrolidone) and 1.33 g or 4-sulfobenzotriazole sodium salt were dispersed with alumina ball mill. This solution was arranged to have pH of 5.5 and quantity of 200 ml.
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Synthesis routes and methods III

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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Synthesis routes and methods IV

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods V

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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